molecular formula C9H11ClF3NO B2869629 2-Methyl-4-(2,2,2-trifluoroethoxy)aniline hydrochloride CAS No. 1431962-93-4

2-Methyl-4-(2,2,2-trifluoroethoxy)aniline hydrochloride

Cat. No.: B2869629
CAS No.: 1431962-93-4
M. Wt: 241.64
InChI Key: WTVFAMCWTKVENI-UHFFFAOYSA-N
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Description

2-Methyl-4-(2,2,2-trifluoroethoxy)aniline hydrochloride (CAS 1431962-93-4) is a chemical building block of significant interest in medicinal chemistry and anticancer drug discovery . This compound serves as a crucial synthetic intermediate for the preparation of novel N-aryl-N'-arylmethylurea scaffolds . These scaffolds are designed using molecular hybridization strategies, integrating pharmacophoric elements from established multi-target kinase inhibitors and proton pump inhibitors like lansoprazole, which have shown promising antiproliferative properties . Researchers utilize this aniline derivative to develop potential antiproliferative agents that are evaluated against various human cancer cell lines, including A549 (non-small cell lung cancer), MCF-7 (breast cancer), HCT116 (colon cancer), and PC-3 (prostate cancer) . The incorporation of the 2,2,2-trifluoroethoxy group is a key structural feature believed to contribute to the biological activity and metabolic stability of the resulting target molecules . With a molecular formula of C9H11ClF3NO and a molecular weight of 241.64 g/mol, this compound is supplied for research applications only . It is strictly for laboratory use and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

2-methyl-4-(2,2,2-trifluoroethoxy)aniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO.ClH/c1-6-4-7(2-3-8(6)13)14-5-9(10,11)12;/h2-4H,5,13H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTVFAMCWTKVENI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(2,2,2-trifluoroethoxy)aniline hydrochloride typically involves the reaction of 2-methyl-4-nitroaniline with 2,2,2-trifluoroethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The final product is then purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(2,2,2-trifluoroethoxy)aniline hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include quinone derivatives from oxidation, amine derivatives from reduction, and various substituted aniline derivatives from nucleophilic substitution .

Scientific Research Applications

2-Methyl-4-(2,2,2-trifluoroethoxy)aniline hydrochloride, a chemical compound with the molecular formula C9H11ClF3NOC_9H_{11}ClF_3NO and a molecular weight of 241.64 g/mol, has diverse applications in scientific research. It is used as an intermediate in synthesizing various organic compounds, in the study of enzyme interactions, and as a probe in biochemical assays. This compound is also utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves the reaction of 2-methyl-4-nitroaniline with 2,2,2-trifluoroethanol under specific conditions, often in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained. In industrial settings, the production may involve large-scale chemical reactors where reactants are combined in precise ratios and purified through crystallization or other separation techniques.

This compound can undergo various chemical reactions:

  • Oxidation: Forms corresponding quinone derivatives.
  • Reduction: Forms amine derivatives.
  • Substitution: Participates in nucleophilic substitution reactions, where the trifluoroethoxy group can be replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.

This compound is of interest for its potential biological activities, particularly in medicinal chemistry. Research has demonstrated that compounds with similar structures exhibit antiproliferative activity against various cancer cell lines . For instance, studies have shown that derivatives with trifluoroethoxy groups can inhibit cell proliferation in A549 (lung cancer), MCF7 (breast cancer), and HCT116 (colon cancer) cells .

Antiproliferative Effects

CompoundCell LineIC50 (μM)
9bA549<5
9dMCF7<3
9eHCT116<5

One study found that a related compound with a trifluoroethoxy group induced apoptosis in A549 cells in a concentration-dependent manner. The percentage of early apoptotic cells increased significantly from 4.33% at 1 μM to 29.47% at 10 μM.

The mechanism by which this compound exerts its biological effects appears to involve several pathways:

  • Cell Cycle Arrest: Treatment with related compounds caused cell cycle arrest at the G1 or G2/M phases, suggesting a disruption in normal cell cycle progression.
  • Apoptosis Induction: The compound has been shown to promote apoptotic pathways, which may involve activation of caspases and other pro-apoptotic factors.
  • Inhibition of Key Enzymes: Similar compounds have been reported to inhibit sterol 14α-demethylase, an enzyme critical for fungal growth, indicating potential antifungal properties.

Related Compounds

  • 2-Methyl-4-(2,2,2-trifluoroethoxy)aniline: Lacks the hydrochloride group but shares similar chemical properties.
  • 4-(2,2,2-Trifluoroethoxy)aniline: Lacks the methyl group but has similar reactivity.
  • 2-Methyl-4-(2,2,2-trifluoroethoxy)phenol: Has a hydroxyl group instead of an amine group.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(2,2,2-trifluoroethoxy)aniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group enhances the compound’s ability to interact with hydrophobic pockets in proteins, thereby modulating their activity. This interaction can lead to changes in the protein’s conformation and function, ultimately affecting cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The trifluoroethoxy-aniline scaffold is prevalent in medicinal and industrial chemistry. Below is a comparative analysis of structurally related compounds:

Key Differences :

Substituent Position and Reactivity :

  • The 2-methyl group in the target compound sterically hinders electrophilic substitution at the ortho position, unlike 3-chloro-4-(trifluoroethoxy)aniline , where the electron-withdrawing Cl enhances para-directed reactivity .
  • Pyridine derivatives (e.g., ) exhibit distinct electronic properties due to the nitrogen heteroatom, enabling diverse reactivity in coordination chemistry .

Synthetic Efficiency :

  • The target compound’s synthesis mirrors methods for analogs (e.g., HBTU-mediated coupling), but yields vary based on substituent compatibility. For example, 4-(trifluoroethoxy)aniline derivatives show lower yields (38.5%) under acidic hydrolysis , whereas trifluoroethoxy-pyridine intermediates require oxidative steps .

Biological and Industrial Relevance :

  • 2-Methyl-4-(trifluoroethoxy)aniline HCl is a precursor for proton pump inhibitors (e.g., lansoprazole analogs) , while 3-chloro-4-(trifluoroethoxy)aniline is used in herbicide synthesis (e.g., triflusulfuron-methyl) .
  • Toxicity data for most analogs remain understudied, highlighting the need for cautious handling .

Table 2: Physicochemical and Application Comparison

Property 2-Methyl-4-(trifluoroethoxy)aniline HCl 4-(Trifluoroethoxy)aniline 3-Chloro-4-(trifluoroethoxy)aniline
Molecular Weight ~237.64 g/mol ~191.15 g/mol ~225.59 g/mol
Solubility Soluble in polar aprotic solvents Moderate in ether/water Limited in hydrocarbons
Application Pharmaceutical intermediates Agrochemicals Herbicide precursors

Research Findings and Implications

  • Fluorine Impact : The trifluoroethoxy group enhances metabolic stability and lipophilicity, critical for drug bioavailability .
  • Synthetic Challenges : Steric hindrance from the 2-methyl group complicates direct functionalization, necessitating optimized coupling agents (e.g., HBTU) .
  • Regulatory Notes: Limited toxicological data for this compound class underscores the need for rigorous safety profiling .

Biological Activity

2-Methyl-4-(2,2,2-trifluoroethoxy)aniline hydrochloride (CAS Number: 1431962-93-4) is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article delves into its synthesis, biological activity, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound involves several chemical reactions that incorporate the trifluoroethoxy group into the aniline structure. The process typically includes:

  • Formation of the Aniline Derivative : The initial step involves the reaction of 2-methyl-4-nitroaniline with trifluoroethanol under acidic conditions to yield the desired aniline derivative.
  • Hydrochloride Salt Formation : The final product is often converted into its hydrochloride salt form to enhance solubility and stability.

Antiproliferative Effects

Research has demonstrated that compounds with similar structures exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that derivatives with trifluoroethoxy groups can inhibit cell proliferation in A549 (lung cancer), MCF7 (breast cancer), and HCT116 (colon cancer) cells with IC50 values often below 5 μM .

CompoundCell LineIC50 (μM)
9bA549<5
9dMCF7<3
9eHCT116<5

Case Study : In one study, a related compound with a trifluoroethoxy group was found to induce apoptosis in A549 cells in a concentration-dependent manner. The percentage of early apoptotic cells increased significantly from 4.33% at 1 μM to 29.47% at 10 μM .

The mechanism by which this compound exerts its biological effects appears to involve several pathways:

  • Cell Cycle Arrest : Flow cytometry analyses indicated that treatment with related compounds caused cell cycle arrest at the G1 or G2/M phases, suggesting a disruption in normal cell cycle progression .
  • Apoptosis Induction : The compound has been shown to promote apoptotic pathways, which may involve activation of caspases and other pro-apoptotic factors .
  • Inhibition of Key Enzymes : Similar compounds have been reported to inhibit sterol 14α-demethylase, an enzyme critical for fungal growth, indicating potential antifungal properties .

Toxicity and Safety Profile

The toxicity profile of this compound suggests it may pose risks if not handled properly. The compound is classified as harmful if swallowed or inhaled, necessitating caution during handling and application in research settings .

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